Acetylcholinesterase Inhibition: 2-Methoxy Isomer Outperforms 3- and 4-Methoxy Analogs with IC50 of 0.57 mM
Among 11 isothiocyanates tested, 2-methoxyphenyl ITC demonstrated the best inhibition on acetylcholinesterase (AChE) with an IC50 of 0.57 mM, outperforming the 4-methoxy isomer which showed only 30.4% AChE inhibition rate. In contrast, 3-methoxyphenyl ITC preferentially inhibited butyrylcholinesterase (BuChE) with 49.2% inhibition at 1.14 mM [1]. This represents a regioisomer-dependent target selectivity within the same molecular scaffold.
| Evidence Dimension | AChE inhibition IC50 |
|---|---|
| Target Compound Data | 0.57 mM |
| Comparator Or Baseline | 4-Methoxyphenyl ITC: 30.4% AChE inhibition rate; 3-Methoxyphenyl ITC: 49.2% BuChE inhibition at 1.14 mM (no AChE IC50 reported) |
| Quantified Difference | 2-Methoxy ITC achieved sub-millimolar IC50 on AChE, whereas 4-methoxy ITC failed to reach 50% inhibition; 3-methoxy ITC showed preferential BuChE activity, indicating distinct selectivity profiles. |
| Conditions | In vitro enzyme inhibition assay; 11 aryl isothiocyanates compared under identical conditions. |
Why This Matters
For researchers requiring selective AChE inhibition in Alzheimer's disease models, 2-methoxyphenyl ITC provides the highest potency among commercially available methoxyphenyl ITC regioisomers, while 3-methoxy should be selected for BuChE-focused studies.
- [1] Burčul F, Generalić Mekinić I, Radan M, Rollin P, Blažević I. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. J Enzyme Inhib Med Chem. 2018;33(1):577-582. View Source
